molecular formula C8H5FO3 B8755723 6-Fluoro-1,3-dioxaindane-5-carbaldehyde

6-Fluoro-1,3-dioxaindane-5-carbaldehyde

Cat. No. B8755723
M. Wt: 168.12 g/mol
InChI Key: LOIJRUNLOIAQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,3-dioxaindane-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5FO3 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1,3-dioxaindane-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,3-dioxaindane-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

6-fluoro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H5FO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2

InChI Key

LOIJRUNLOIAQDI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4,5-dihydroxy-benzaldehyde (8.0 g) and BrClCH2 (24.8 g, 190 mmol) in dry DMF (50 mL) was added Cs2CO3 (62.0 g, 190 mmol) in portions. The resulting mixture was stirred at 60° C. overnight and then poured into water. The mixture was extracted with EtOAc (200 mL×3). The combined organic layers were washed with brine (200 mL), dried over Na2SO4, and evaporated in vacuo to give crude product, which was purified by column chromatography on silica gel (5-20% ethyl acetate/petroleum ether) to afford 6-fluoro-benzo[1,3]dioxole-5-carbaldehyde (700 mg, two steps yield: 24%). 1H-NMR (400 MHz, CDCl3) δ 10.19 (s, 1H), 7.23 (d, J=5.6, 1H), 6.63 (d, 9.6, 1H), 6.08 (s, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
BrClCH2
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.